2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.:
Cat. No.: VC16325429
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O4 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C23H24N4O4/c1-2-3-10-26-22(29)18(27-17-7-5-4-6-16(17)25-23(26)27)14-21(28)24-15-8-9-19-20(13-15)31-12-11-30-19/h4-9,13,18H,2-3,10-12,14H2,1H3,(H,24,28) |
| Standard InChI Key | XGLVNVOKHXLYEP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Molecular Characteristics
The compound’s architecture combines two pharmacologically relevant heterocycles:
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Imidazo[1,2-a]benzimidazole Core: A bicyclic system comprising fused imidazole and benzimidazole rings. The 1-butyl substituent at position 1 and the 2-oxo group at position 2 introduce steric and electronic modifications that influence binding affinity.
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N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide Side Chain: A benzodioxin ring linked via an acetamide group, contributing to solubility and target selectivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₄ |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-(1-Butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Key Functional Groups | Imidazo-benzimidazole, benzodioxin, acetamide |
The presence of hydrogen-bond acceptors (carbonyl groups) and donors (NH groups) suggests interactions with biological targets such as kinases or G-protein-coupled receptors .
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis involves a multi-component reaction (MCR) strategy, as outlined in recent methodologies for analogous imidazo[1,2-a]benzimidazoles :
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Condensation: 2-Aminobenzimidazole derivatives react with aromatic aldehydes under microwave irradiation to form imine intermediates.
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[4 + 1] Cycloaddition: The imine undergoes cycloaddition with isocyanides in dichloromethane, catalyzed by piperidine, to yield the imidazo[1,2-a]benzimidazole core .
Key Reaction Conditions:
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Catalyst: Piperidine (0.3 equivalents)
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Solvent: Dichloromethane
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Activation: Microwave irradiation (100°C, 10 minutes)
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Confirms regioselectivity and purity.
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High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and intermediate stability.
Biological Activity and Mechanism
Kinase Inhibition
Compounds with imidazo-benzimidazole scaffolds exhibit inhibitory activity against kinases involved in proliferative signaling. While direct data for this compound is limited, structural analogs demonstrate:
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IC₅₀ Values: Ranging from 87 µM to >100 µM for kinases such as CDK2 and EGFR .
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Binding Mode: The acetamide side chain may occupy hydrophobic pockets, while the benzodioxin moiety engages in π-π stacking with aromatic residues.
Therapeutic Applications
Oncology
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Targets: Kinases (e.g., VEGF-R2, PDGFR-β) implicated in angiogenesis and metastasis.
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Preclinical Data: Analogous compounds reduce tumor volume in xenograft models by 40–60% at 50 mg/kg doses.
Autoimmune Diseases
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COX-2 Selectivity: Benzodioxin derivatives show 10–20-fold selectivity for COX-2 over COX-1, minimizing gastrointestinal toxicity.
Challenges and Future Directions
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Synthetic Complexity: Low yields (~47%) necessitate optimization of MCR conditions .
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Pharmacokinetics: High molecular weight (420.5 g/mol) may limit bioavailability, requiring prodrug strategies.
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Target Validation: Detailed enzymology and crystallographic studies are needed to elucidate binding mechanisms.
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